molecular formula C8H9ClO B1581629 1-(4-Chlorophenyl)ethanol CAS No. 3391-10-4

1-(4-Chlorophenyl)ethanol

Cat. No. B1581629
CAS RN: 3391-10-4
M. Wt: 156.61 g/mol
InChI Key: MVOSNPUNXINWAD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanol, also known as 4-Chlorophenyl methyl carbinol or 1-(4’-Chlorophenyl)-1-hydroxyethane, is a chemical compound with the molecular formula C8H9ClO . It is used in laboratory chemicals .


Synthesis Analysis

1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)ethanol is characterized by a chlorine atom (Cl) attached to a phenyl group (C6H4), which is further attached to a carbon atom © that is bonded to a hydroxyl group (OH) and a methyl group (CH3) .


Chemical Reactions Analysis

1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)ethanol is a liquid at room temperature. It has a refractive index of 1.541, a boiling point of 119 °C at 10 mmHg, and a density of 1.171 g/mL at 25 °C .

Relevant Papers 1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts . Further details about these studies are not provided in the search results.

Scientific Research Applications

Efficient Synthesis for Medical Applications

  • Synthesis of Chiral Intermediates: 1-(4-Chlorophenyl)ethanol is synthesized as a key intermediate in medical applications. For instance, its S-enantiomer is used in the synthesis of L-cloprenaline for asthma relief. Alternaria alternata, a fungus, is employed for the asymmetric reduction in a submerged culture, yielding high purity and yield of the product (Kurbanoğlu et al., 2009).

Process Optimization in Biocatalysis

  • Whole Cell-Catalyzed Reduction: Using Escherichia coli cells expressing specific genes, the bioreduction of o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol is carried out. This process is vital for the production of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. The optimization in bioreactors significantly enhances yield and optical purity (Eixelsberger et al., 2013).

Environmental Applications

  • Dechlorination and Detoxification: The compound is also studied in the context of environmental remediation. Pd/Fe bimetal is used for the catalytic reductive dechlorination and detoxification of 1-(2-chlorophenyl) ethanol to less toxic forms. This process holds potential for treating wastewater contaminated with such compounds (Zhou et al., 2010).

Asymmetric Synthesis in Biotechnology

  • Enzyme-Catalyzed Reduction: Different enzymes and microorganisms are explored for their ability to catalyze the reduction of related chlorophenyl ethanols. Candida ontarioensis, for instance, is used for the efficient preparation of the chiral intermediate (R)-2-chloro-1-(3-chlorophenyl) ethanol (Ni et al., 2012).

Synthesis Techniques

  • Improved Synthesis Methods: Research also focuses on developing more efficient synthesis techniques for 1-(4-Chlorophenyl)ethanol and its variants, improving yield and reducing reaction times, as seen in studies by Lirong et al. (2007) and others (Lirong, 2007).

properties

IUPAC Name

1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSNPUNXINWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871854
Record name Benzenemethanol, 4-chloro-.alpha.-methyl-
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)ethanol

CAS RN

3391-10-4
Record name 1-(4-Chlorophenyl)ethanol
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Record name Benzenemethanol, 4-chloro-alpha-methyl-
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Record name 1-(4-Chlorophenyl)ethanol
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Record name Benzenemethanol, 4-chloro-.alpha.-methyl-
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Record name Benzenemethanol, 4-chloro-.alpha.-methyl-
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Record name 4-chloro-α-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 13 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (S)-1-(4-chlorophenyl)ethanol to obtain 116 mg of (R)-1-(4-chlorophenyl)ethanol at a yield of 58%. Optical purity was obtained at 91% e.e.
Quantity
200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (R)-1-(4-chlorophenyl)ethanol to obtain 84 mg of (S)-1-(4-chlorophenyl)ethanol at a yield of 42%. Optical purity was obtained at 87% e.e.
Quantity
200 mg
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Synthesis routes and methods III

Procedure details

4-Chloroacetophenone (15.5 g, 100 mmoles) was dissolved in 100 ml of methanol, and a solution of 5.67 g (150 mmoles) of sodium borohydride in 250 ml of methanol was slowly added to the solution. The resulting solution was stirred overnight at room temperature. To the reaction mixture was added 1 N hydrochloric acid, and the organic layer was extracted with diethyl ether. The organic layer was collected and dried over anhydrous sodium sulfate, followed by concentration to obtain 1-(4-chlorophenyl)ethanol [1H-NMR (300 MHz, CDCl3) 1.48 (d, J=6.3 Hz, 3H), 4.88 (q, J=6.6 Hz, 1H), 7.31 (s, 4H)] in a nearly pure form.
Quantity
15.5 g
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100 mL
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5.67 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
571
Citations
KS Saini, A Ajay, N Devender, A Bhattacharjee… - … International Journal of …, 2015 - Elsevier
Autophagy is considered as an important cell death mechanism that closely interacts with other common cell death programs like apoptosis. Critical role of autophagy in cell death …
Number of citations: 27 www.sciencedirect.com
AR Chanysheva, EA Sheiko, VV Zorin - Russian Journal of General …, 2021 - Springer
Enantioselective reduction of 1-(4-chlorophenyl)ethanone catalyzed by D. carota cells in water, organic solvents, and binary systems has been studied. We have found conditions that …
Number of citations: 2 link.springer.com
İS Doğan, Z Özdemir, S Sari, İ Bozbey… - Medicinal Chemistry …, 2018 - Springer
A series of new ester derivatives were synthesized by the reaction of various acids with 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol and in vivo screened for their …
Number of citations: 9 link.springer.com
A Solís, S García, HI Pérez, N Manjarrez, H Luna - Tetrahedron: Asymmetry, 2008 - Elsevier
Hydrolases from the liver acetone powders (LAPs) of bovine, cat, chicken, turkey, lamb, pig, rabbit, and rat were assessed for the enantioselective hydrolysis of acetates of 1-(4-…
Number of citations: 8 www.sciencedirect.com
H Li, W Chen, Y Zhao, Y Zou, X Zhao, J Song, P Ma… - Nanoscale, 2021 - pubs.rsc.org
Five-coordinate geometry around ruthenium with highly exposed active sites has attracted intensive scientific interest due to its superior properties and extensive applications. Herein, …
Number of citations: 20 pubs.rsc.org
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
T Utsukihara, O Misumi, K Nakajima… - Journal of Molecular …, 2008 - Elsevier
The stereoinversion of ortho-, meta- and para-substituted fluoro, chloro, bromo and methyl 1-phenylethanols using red alga (Cyanidioschyzon merolae) was investigated. It was found …
Number of citations: 23 www.sciencedirect.com
H Pfruender, M Amidjojo, U Kragl… - Angewandte Chemie …, 2004 - Wiley Online Library
Biocompatible ionic liquids act as a substrate reservoir and an in situ extracting agent in biotransformations with whole cells (see scheme). In the reduction of 4-chloroacetophenone to (…
Number of citations: 218 onlinelibrary.wiley.com
YP Yang, JK Chen, P Guo, YR Lu, CF Liu, BJ Wang… - Microchimica Acta, 2022 - Springer
A spherical chiral porous organic polymer (POPs) COP-1 is synthesized by the Friedel–Crafts alkylation reaction of Boc-3-(4-biphenyl)-L-alanine (BBLA) and 4,4′-bis(chloromethyl)-1,1…
Number of citations: 5 link.springer.com
H Pfruender, R Jones, D Weuster-Botz - Journal of Biotechnology, 2006 - Elsevier
Whole cell biocatalysis can effectively be used for the production of enantiomerically pure compounds, but efficiency is often low. Toxicity and poor solubility of substrates and products …
Number of citations: 216 www.sciencedirect.com

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